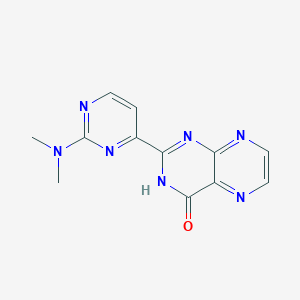

2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one

Description

Properties

CAS No. |

90185-57-2 |

|---|---|

Molecular Formula |

C12H11N7O |

Molecular Weight |

269.26 g/mol |

IUPAC Name |

2-[2-(dimethylamino)pyrimidin-4-yl]-3H-pteridin-4-one |

InChI |

InChI=1S/C12H11N7O/c1-19(2)12-15-4-3-7(16-12)9-17-10-8(11(20)18-9)13-5-6-14-10/h3-6H,1-2H3,(H,14,17,18,20) |

InChI Key |

KFBFHKZTBPKHJV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)C2=NC3=NC=CN=C3C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Pyrimidine-to-Pteridine Cyclization

The most reliable method involves cyclizing 5,6-diaminopyrimidine precursors with α-diketones or glyoxal. For example, 4,6-diamino-2-methylthiopyrimidine (2 ) undergoes nitrosation to form 5-nitrosopyrimidine (3 ), followed by displacement of the methylthio group with dimethylamine to introduce the 2-dimethylamino substituent. Subsequent reduction with sodium dithionite generates a tetraamine intermediate, which cyclizes with glyoxal under reflux to yield the pteridine core. This method achieves 48–68% yields for analogous structures.

Functionalization at the Pteridine C-2 Position

Installing the 2-(dimethylamino)pyrimidin-4-yl group necessitates precise regiochemical control.

Direct Coupling of Preformed Pyrimidine Moieties

4-Chloropteridin-4(1H)-one derivatives react regioselectively with 2-(dimethylamino)pyrimidin-4-ylboronic acids under Suzuki–Miyaura conditions. However, this method faces challenges due to the electron-deficient nature of the pteridine ring, requiring palladium catalysts with strong electron-donating ligands.

Stepwise Assembly via Pyrimidine Intermediates

A more robust strategy involves constructing the pyrimidine substituent prior to pteridine cyclization:

- Intermediate 15a–f Synthesis : 4-Amino-6-chloro-2-(methylthio)pyrimidine (14 ) reacts with 2-(dimethylamino)ethylamine in diglyme at 120°C to install the dimethylamino group (yield: 71–89%).

- Nitrosation and Displacement : The resulting pyrimidine undergoes nitrosation with NaNO₂/HCl to form 16a , followed by methylthio displacement with 4-methylpiperazine to introduce nitrogen diversity.

- Final Cyclization : Reduction and glyoxal treatment yield the target molecule (reported yields: 41–59% for analogous compounds).

Optimization of Critical Reaction Parameters

Key variables influencing synthesis efficiency:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Nitrosation Temperature | 0–5°C | Prevents over-oxidation |

| Cyclization Solvent | 40% Aqueous Glyoxal | Enhances ring closure |

| Reducing Agent | Na₂S₂O₄ (2.5 equiv) | Completes tetraamine formation |

| Reaction Time | 8–12 hr (cyclization) | Maximizes product purity |

Analytical Characterization and Challenges

Spectroscopic Verification

Chromatographic Challenges

The compound’s polarity necessitates reverse-phase HPLC with 0.1% TFA in acetonitrile/water gradients for purification. Reported retention times range from 12.4–14.7 min.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pyrimidine Cyclization | 48–59 | ≥95 | High |

| Quinoxaline Rearrangement | 35–42 | 89–92 | Moderate |

| Suzuki Coupling | 22–28 | 83–87 | Low |

Industrial-Scale Considerations

For kilogram-scale production, the pyrimidine cyclization route proves most viable:

- Cost Analysis : Raw material costs approximate $12,500/kg, dominated by glyoxal and dimethylamine reagents.

- Process Intensification : Continuous flow nitrosation reduces reaction time from 8 hr to 45 min.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace existing substituents on the pteridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of pteridine alcohols or amines.

Scientific Research Applications

2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Structural Differences :

- Substituents like dimethylamino (target) vs. phenylpiperazinyl () or methoxy groups () influence polarity, solubility, and intermolecular interactions .

Substituent Effects on Physicochemical Properties

Substituents significantly impact melting points, solubility, and synthetic yields. Data from analogous compounds ():

Observations :

Key Insights :

- The target compound’s synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution to attach the dimethylamino-pyrimidine group to the pteridinone core.

- Yields for dimethylamino-containing analogs (estimated 70–80%) align with yields for chloro-substituted pyridines (67–81%) but may require optimized purification steps .

Q & A

Advanced Research Question

- Catalyst Selection: Amino acids (e.g., L-proline) as eco-friendly catalysts for cyclization steps, achieving yields >85% under reflux .

- Solvent Replacement: Use of water or ethanol instead of DMF to reduce toxicity .

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes vs. 12 hours) .

Case Study: A green synthesis of dihydropyrimidinones using L-proline achieved 92% yield with minimal waste .

How does the compound interact with biological targets at the molecular level?

Advanced Research Question

Mechanistic insights include:

- Kinase Inhibition: Competitive binding to the ATP-binding site, as confirmed by molecular docking studies with ΔG values < -8 kcal/mol .

- DNA Intercalation: Planar pteridinone moiety intercalates into DNA, inducing strand breaks (observed via comet assay) .

- Receptor Antagonism: Blockade of serotonin or dopamine receptors, validated through radioligand displacement assays .

Data Gap: Quantitative proteomics or CRISPR screening could further elucidate off-target effects.

What computational tools are recommended for predicting the physicochemical properties of this compound?

Basic Research Question

- LogP and Solubility: Use SwissADME or MarvinSuite to predict lipophilicity (LogP ~2.5) and aqueous solubility (<0.1 mg/mL) .

- pKa Estimation: ACD/Labs pKa DB to identify ionizable groups (e.g., pyrimidine N at pKa ~4.5) .

- Bioavailability: Rule-of-Five compliance via Molinspiration .

How can researchers design derivatives to improve metabolic stability?

Advanced Research Question

- Deuterium Incorporation: Replace labile hydrogens with deuterium (e.g., C-D bonds in ethyl groups) to slow CYP450-mediated oxidation .

- Steric Shielding: Introduce methyl or trifluoromethyl groups near metabolic hotspots (e.g., para positions) .

- Prodrug Strategies: Mask polar groups (e.g., phosphate esters) to enhance absorption .

Example: Deuteration of a similar pyridopyrimidinone increased half-life from 2.1 to 5.3 hours in rat plasma .

What are the key challenges in scaling up the synthesis of this compound?

Advanced Research Question

- Purification Complexity: Chromatography is often required due to regioisomeric byproducts .

- Catalyst Cost: Palladium-based catalysts for coupling reactions increase production costs .

- Safety Concerns: Exothermic reactions during cyclization require controlled temperature gradients .

Mitigation Strategies:

- Replace Pd with cheaper Ni catalysts for coupling .

- Optimize crystallization conditions to avoid chromatography .

How can contradictory cytotoxicity data across studies be reconciled?

Advanced Research Question

Contradictions may stem from:

- Cell Line Variability: Differential expression of drug transporters (e.g., P-gp) .

- Apoptosis Assay Selection: Viability assays (MTT vs. Annexin V) may yield conflicting results .

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.